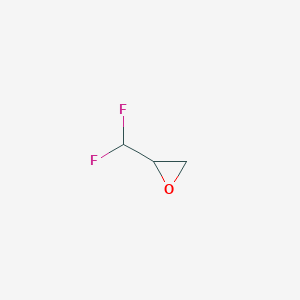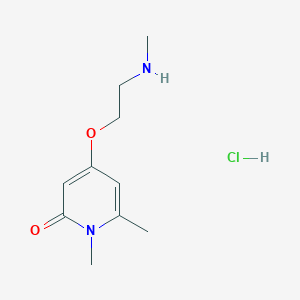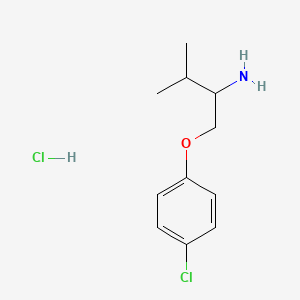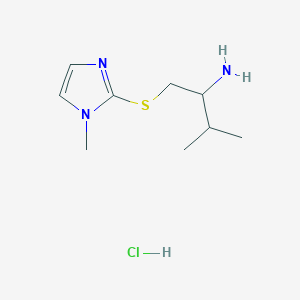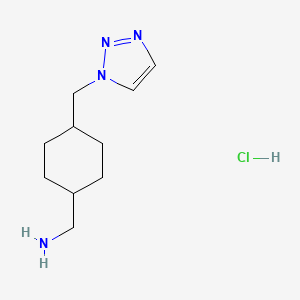
2-(3-Fluorophenoxy)propan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3-Fluorophenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12ClFNO . It is a liquid at room temperature and has a molecular weight of 169.2 .
Molecular Structure Analysis
The InChI code for 2-(3-Fluorophenoxy)propan-1-amine is 1S/C9H12FNO/c1-7(6-11)12-9-4-2-3-8(10)5-9/h2-5,7H,6,11H2,1H3 . This indicates that the molecule consists of a three-carbon chain (propan-1-amine) with a fluorophenoxy group attached to the second carbon .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 169.2 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
One research avenue involves the exploration of electrophilic amination processes, where compounds like 2-(3-Fluorophenoxy)propan-1-amine hydrochloride serve as precursors or intermediates in the synthesis of complex organic molecules. For instance, the electrophilic amination of fluoro-substituted phenols has been demonstrated, highlighting the potential of such reactions in modifying the electronic and steric properties of aromatic compounds (Bombek et al., 2004).
Advanced Drug Delivery Systems
Another significant area of application is in the development of novel drug delivery systems. Chitosan hydrogels cross-linked with derivatives of this compound have been studied for their swelling behavior and controlled release capabilities, demonstrating their potential in pH- and thermo-responsive drug delivery applications (Karimi et al., 2018).
Corrosion Inhibition
Research has also been conducted on the use of tertiary amines derived from this compound for corrosion inhibition. These compounds have shown promising results in protecting carbon steel against corrosion, suggesting their application in industrial settings to enhance the durability and lifespan of metal components (Gao et al., 2007).
Development of Polymeric Materials
Additionally, derivatives of this compound have been utilized in the synthesis of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics make them suitable for a wide range of applications, including aerospace and electronics (Xie et al., 2001).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P260), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(3-fluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-3-8(10)5-9;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTVKLFCXKOMFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


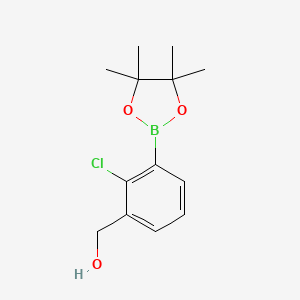

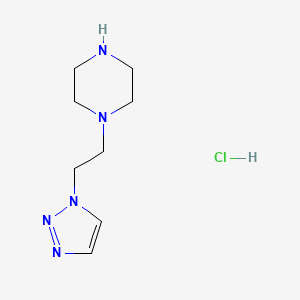
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1471449.png)



